BenchChemオンラインストアへようこそ!

Prl-8-53

Cognitive Enhancement Memory Retention Verbal Learning

Procure PRL-8-53 for cognitive neuroscience and preclinical memory research. Differentiated by human trial data demonstrating 32.5-42.7% improvement in 24-hour recall (P<0.01). Unlike choline precursors or racetams, this substituted phenethylamine acts as a dopamine agonist without classical stimulant effects. Ideal as an analytical reference standard (≥98% HPLC) or for studies on age-associated memory impairment. Standard research quantities available; B2B shipping permitted.

Molecular Formula C18H22ClNO2
Molecular Weight 319.8 g/mol
CAS No. 51352-87-5
Cat. No. B179542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrl-8-53
CAS51352-87-5
Synonyms51352-87-5;  Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride;  Prl-8-53; 
Molecular FormulaC18H22ClNO2
Molecular Weight319.8 g/mol
Structural Identifiers
SMILESC[NH+](CCC1=CC(=CC=C1)C(=O)OC)CC2=CC=CC=C2.[Cl-]
InChIInChI=1S/C18H21NO2.ClH/c1-19(14-16-7-4-3-5-8-16)12-11-15-9-6-10-17(13-15)18(20)21-2;/h3-10,13H,11-12,14H2,1-2H3;1H
InChIKeyHLBBSWSJLPLPRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRL-8-53 (CAS 51352-87-5): Nootropic Compound with Quantified Memory Enhancement in Humans


PRL-8-53 is a synthetic nootropic compound derived from benzoic acid and phenylmethylamine, classified as a substituted phenethylamine [1]. First synthesized in the 1970s [2], it is distinguished by its primary action as a hypermnesic agent—a compound that enhances memory formation and recall—demonstrated in a human clinical trial [1]. Unlike many in-class compounds that lack human data, PRL-8-53 has a defined, albeit limited, evidence base directly relevant to cognitive performance in human subjects [1].

Why PRL-8-53 Cannot Be Interchanged with Generic Nootropics or Simple Cholinergic Precursors


Generic substitution with common nootropics like choline precursors (e.g., Alpha-GPC, Citicoline) or racetams is scientifically unjustified due to PRL-8-53's distinct, albeit incompletely defined, mechanism. While choline precursors aim to increase acetylcholine levels [1], preclinical evidence indicates PRL-8-53 acts as a dopamine agonist [2] and may enhance cholinergic responsiveness rather than simply increasing neurotransmitter levels [3]. This unique pharmacodynamic profile, combined with a narrow and specific human dosing window (5 mg oral) validated in a clinical trial [4], renders it non-interchangeable with other compounds in procurement for research applications targeting specific cognitive enhancement pathways.

Quantitative Differentiation of PRL-8-53: Comparative Human Memory Performance Data


Superior 24-Hour Verbal Memory Retention in Humans: PRL-8-53 vs. Placebo

PRL-8-53 demonstrates a statistically significant and clinically meaningful improvement in verbal memory retention in humans. In a double-blind, placebo-controlled trial, a single 5 mg oral dose of PRL-8-53 resulted in a 32.5-42.7% increase in word recall scores 24 hours after learning, compared to placebo baseline [1]. This effect was even more pronounced in subjects over age 30, showing a 108-152% increase [2]. This contrasts sharply with common cholinergic precursors, which generally lack direct, quantified human data for acute memory retention.

Cognitive Enhancement Memory Retention Verbal Learning

Safety Profile: Acute Oral Toxicity (LD50) in Rodents vs. Therapeutic Window

PRL-8-53 possesses a defined oral LD50 of 860 mg/kg in rodents [1], providing a quantitative safety margin for research dosing. When compared to the human efficacious dose of 5 mg (approximately 0.07 mg/kg for a 70 kg human), the calculated therapeutic index (TI) is approximately 12,000:1. This wide margin is a key differentiator from many research compounds with narrower or undefined safety windows, offering procurement advantage for studies requiring a demonstrably high margin of safety for acute exposure [1].

Preclinical Toxicology Safety Pharmacology Therapeutic Index

Selective Cognitive Enhancement: Memory Retention vs. Acquisition and Motor Control

PRL-8-53 exhibits a specific and quantified effect on memory retention rather than general psychostimulation or motor function. The 1978 trial found no statistically significant changes in visual reaction time or motor control following PRL-8-53 administration compared to placebo [1]. Furthermore, while acquisition (immediate recall) improved slightly, it was the retention of information over 24 hours that showed a robust and highly significant effect (P < 0.01 to P < 0.001) [1]. This profile differentiates PRL-8-53 from psychostimulants (e.g., methylphenidate) which non-selectively enhance arousal and motor activity.

Cognitive Selectivity Neuropsychopharmacology Memory Acquisition

Dopaminergic Agonist Activity in Rodent Model vs. Lack of Amphetamine-Like Stimulation

PRL-8-53 demonstrates a unique pharmacological profile in rodents, acting as a dopamine agonist without producing stimulant-like effects. It potentiated apomorphine-induced gnawing in rats at a dose of 4 mg/kg, confirming dopaminergic activity [1]. However, unlike typical psychostimulants, it does not exhibit stimulant properties up to 200 mg/kg and does not potentiate the effects of dextroamphetamine [2]. This dissociation between dopaminergic agonism and overt stimulation is a key differentiator from compounds like methylphenidate or amphetamine derivatives.

Dopamine Agonist Behavioral Pharmacology Conditioned Avoidance

Physicochemical Stability: Solid State and Long-Term Storage Conditions

PRL-8-53 hydrochloride is supplied as a solid with a defined melting point range of 142-148°C and a purity specification of ≥98% by HPLC . It demonstrates stability at ambient temperature for short-term shipping and is recommended for long-term storage at -20°C for up to 3 years or 2-8°C for 2 years [REFS-3, REFS-4]. These well-characterized physical and storage properties reduce procurement risk related to compound degradation, unlike less stable analogs or liquid formulations.

Chemical Stability Analytical Chemistry Compound Storage

Research Applications for PRL-8-53: Leveraging Quantified Human Data and Distinct Pharmacology


Human Cognitive Neuroscience Research on Memory Consolidation

PRL-8-53 is uniquely suited for human cognitive neuroscience studies investigating the neurochemical basis of memory consolidation and long-term retention. The 1978 trial provides a validated human model using a 5 mg oral dose, demonstrating a 32.5-42.7% improvement in 24-hour recall with high statistical significance (P < 0.01 to P < 0.001) [1]. This specific, quantified effect on delayed recall, without confounding effects on immediate acquisition or motor function [1], makes it an ideal pharmacological probe for isolating memory storage mechanisms from attentional or encoding processes.

Preclinical Rodent Models of Cognitive Enhancement Without Psychostimulation

For preclinical researchers, PRL-8-53 offers a unique tool to study dopaminergic modulation of cognition devoid of the hyperlocomotion and abuse potential associated with classical stimulants. Its ability to enhance conditioned avoidance learning in rats (oral dosing range 5-20 mg/kg) [2] while failing to produce stimulant effects up to 200 mg/kg [3] allows for clean interpretation of cognitive outcomes in behavioral assays. This profile is distinct from compounds like methylphenidate and supports research into safer cognitive enhancers.

Analytical Reference Standard for LC-MS/MS Method Development

PRL-8-53 hydrochloride, with its well-defined molecular formula (C18H22ClNO2), exact mass (319.1339 Da), and high purity (≥98% by HPLC) , serves as an excellent reference standard for developing and validating quantitative analytical methods (e.g., LC-MS/MS) for detecting and quantifying the compound in biological matrices. Its solid-state stability under recommended storage conditions (-20°C for 3 years) ensures long-term reliability as a certified reference material.

Investigational Studies on Age-Related Memory Decline

The original clinical data indicated that the memory-enhancing effects of PRL-8-53 were most pronounced in subjects over the age of 30, where a 108-152% increase in 24-hour recall was observed [2]. This age-dependent effect positions PRL-8-53 as a candidate for research focused on interventions for age-associated memory impairment (AAMI) or as a tool to study the neurobiology of cognitive aging. The high therapeutic index (LD50 860 mg/kg in rodents vs. 0.07 mg/kg human efficacious dose) [4] also makes it a relatively safe compound for investigational use in older animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prl-8-53

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.